Home > Products > Screening Compounds P47803 > N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide - 325979-39-3

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-2736113
CAS Number: 325979-39-3
Molecular Formula: C16H14N2OS
Molecular Weight: 282.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound classified as a benzothiazole derivative. Benzothiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound has garnered attention due to its potential applications in the pharmaceutical industry, particularly in the development of anti-tubercular agents.

Source

The compound's structural and chemical properties have been documented in various scientific databases, including PubChem and BenchChem. These sources provide detailed information about its synthesis, classification, and biological activity.

Classification

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide belongs to the class of benzothiazole derivatives. The benzothiazole ring is characterized by a fused benzene and thiazole ring, which contributes to the compound's unique chemical properties.

Synthesis Analysis

Methods

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with an appropriate benzoyl chloride derivative.

Technical Details

The reaction is generally performed under controlled conditions using a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours. After completion, purification methods such as recrystallization or column chromatography are employed to isolate the desired product.

Industrial production may utilize similar synthetic routes but on a larger scale, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.

Molecular Structure Analysis

Structure

The molecular formula of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is C17H16N2SC_{17}H_{16}N_{2}S. Its structure features a benzothiazole ring substituted with two methyl groups at positions 4 and 6 and a benzamide group.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to elucidate the compound's structure. The InChI representation for this compound is:

InChI 1S C17H16N2S c1 10 7 11 2 15 14 8 10 22 17 19 15 20 16 21 13 5 3 12 9 18 4 6 13 h3 8H 1 2H3 H 19 20 21 \text{InChI 1S C17H16N2S c1 10 7 11 2 15 14 8 10 22 17 19 15 20 16 21 13 5 3 12 9 18 4 6 13 h3 8H 1 2H3 H 19 20 21 }
Chemical Reactions Analysis

Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo several chemical reactions:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can participate in nucleophilic substitution reactions under appropriate conditions.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide or potassium permanganate.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Mechanism of Action

Process

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis.

Data

The mechanism involves inhibition of bacterial growth by interfering with essential biochemical pathways within the bacteria. This action leads to reduced proliferation of Mycobacterium tuberculosis and potentially aids in tuberculosis treatment.

Physical and Chemical Properties Analysis

Physical Properties

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is typically a solid compound at room temperature with moderate solubility in organic solvents.

Chemical Properties

The compound exhibits stability under normal conditions but may react under extreme pH or temperature variations. Its melting point and boiling point have been documented in various studies but may vary depending on purity and preparation methods.

Relevant data includes:

PropertyValue
Molecular Weight284.38 g/mol
Melting PointApproximately 150°C
SolubilitySoluble in DMSO
Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing anti-tubercular agents.
  2. Biological Research: Investigating its effects on Mycobacterium tuberculosis and other pathogens.
  3. Pharmaceutical Development: Formulating new drugs targeting various diseases due to its biological activity profile.
Introduction to Benzothiazole-Based Pharmacophores

Structural Significance of 4,6-Dimethyl-1,3-Benzothiazole in Medicinal Chemistry

The 4,6-dimethyl substitution pattern on the benzothiazole ring confers distinct physicochemical and pharmacological advantages over unsubstituted analogs. Methyl groups at these positions induce electron-donating effects that modulate the heterocycle's aromatic character and nucleophilicity at N3 and C2. This electronic perturbation enhances binding to ATP pockets in kinase targets, where the dimethylbenzothiazole moiety engages in hydrophobic interactions with conserved residues. Critically, the steric profile of the 4,6-dimethyl group creates molecular asymmetry that improves target selectivity by reducing off-target binding. In N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamides, this benzothiazole unit serves as a conformationally rigid anchor that positions the benzamide moiety for optimal interactions with adjacent binding pockets in biological targets [1] [4] [5].

Table 1: Influence of Benzothiazole C6 Substituents on Biological Activity

C6 SubstituentTarget Activity (IC₅₀)Cellular Potency (μM)Key Interactions
UnsubstitutedEGFR: 128 nMA549: 8.2 ± 0.7Hydrophobic pocket engagement
6-MethylEGFR: 55 nMA549: 3.1 ± 0.4Enhanced van der Waals contacts
4,6-DimethylEGFR: 29 nM; HER2: 56 nMSK-BR-3: 0.77 ± 0.05Dual hydrophobic/steric optimization
6-MethoxyEGFR: 89 nMA549: 5.9 ± 0.6Moderate polarity increase

Research demonstrates that 4,6-dimethylbenzothiazole derivatives exhibit superior kinase inhibition profiles compared to monosubstituted analogs. For instance, dual EGFR/HER-2 inhibitors incorporating this moiety demonstrate low nanomolar IC₅₀ values against both kinases (EGFR IC₅₀ = 29.30 nM; HER-2 IC₅₀ = 55.69 nM), significantly outperforming monosubstituted variants. This enhancement arises from the methyl groups' ability to fill hydrophobic subpockets adjacent to the ATP-binding site while maintaining optimal π-stacking geometry with catalytic residues. Furthermore, the dimethyl substitution reduces metabolic deactivation at the C6 position, improving metabolic stability and prolonging target engagement in cellular assays [3] [10].

Crystallographic analysis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide reveals a nearly coplanar arrangement between the benzothiazole and amide components (interplanar angle < 2°), facilitating deep insertion into enzyme active sites. This planarity is preserved in benzamide analogs, where the extended conjugation system enables robust interactions with tyrosine kinase domains through multiple hydrogen bonds and hydrophobic contacts. The dimethyl groups induce subtle ring distortions that prevent π-aggregation in physiological environments, enhancing bioavailability while retaining target affinity—a key advantage for therapeutic applications [5] [7].

Historical Evolution of Benzamide Derivatives in Drug Discovery

Benzamide-containing compounds have traversed a significant developmental pathway since their initial pharmacological exploration. Early benzamide drugs focused on neurological targets, exploiting the carboxamide group's ability to mimic peptide bonds or neurotransmitter structures. The integration of benzamide with benzothiazole emerged as a strategic innovation in the 1990s, driven by observations that benzothiazole-2-amine derivatives exhibited pronounced central nervous system activity. Seminal work by Siddiqui et al. demonstrated that N-(6-substituted-1,3-benzothiazol-2-yl)benzamides produced significant analgesic responses (p < 0.001) in thermal stimulus models and reduced immobility time in forced swim tests (p < 0.01), establishing the benzothiazole-benzamide scaffold as a versatile template for neuroactive agents .

Table 2: Evolution of Benzothiazole-Benzamide Hybrids in Targeted Therapy

Research PhaseKey Structural FeaturesPrimary Therapeutic FocusNotable Advances
1990–2000Simple C2 benzamidesAnalgesia/CNS modulation30–50% improvement over precursors in rodent models
2000–2010Methoxy-substituted benzamidesAnticancer screeningIdentification of tubulin polymerization inhibitors
2010–PresentDual-target dimethylbenzothiazolesKinase inhibitionNanomolar EGFR/HER2 inhibitors with antiangiogenic effects
Current InnovationsSulfonamide linkers, triazole extensionsMultitarget oncology agentsCompounds simultaneously inhibiting proliferation and angiogenesis

The oncology-focused evolution accelerated when researchers combined the benzothiazole-benzamide core with structural elements from known kinase inhibitors. Cabozantinib's 6,7-methoxyquinoline motif inspired the design of derivatives where substituted benzamides replaced the quinoline component, yielding molecules with improved selectivity profiles. This approach culminated in compounds like YH-9, where optimized benzamide substituents delivered dual EGFR/HER-2 inhibition while suppressing vascular endothelial growth factor (VEGF) secretion—addressing both tumor proliferation and angiogenesis simultaneously. Such innovations transformed benzothiazole-benzamides from simple bioactive scaffolds to sophisticated targeted therapeutics [3].

Synthetic methodologies have evolved in parallel with biological understanding. Early routes relied on direct acylation of 2-amino-4,6-dimethylbenzothiazole with benzoyl chlorides, often producing moderate yields due to steric hindrance. Contemporary approaches employ coupling reagents like HATU or DCC for amide bond formation, enabling efficient conjugation of complex benzamide components. For derivatives requiring sulfonamide bridges, multistep sequences have been developed—beginning with benzothiazole formation, followed by sulfonylation, and concluding with amidation of aminoalkyl side chains. These advancements support the synthesis of intricate analogs such as 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride, expanding the accessible chemical space for structure-activity studies [6] [10].

Properties

CAS Number

325979-39-3

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C16H14N2OS

Molecular Weight

282.36

InChI

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)

InChI Key

PKNRUSZZQGAAJC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.